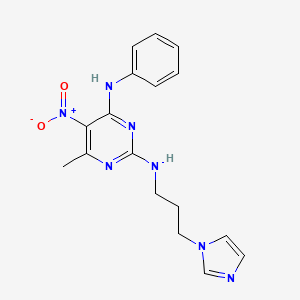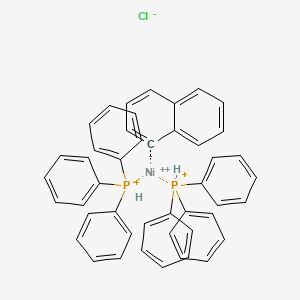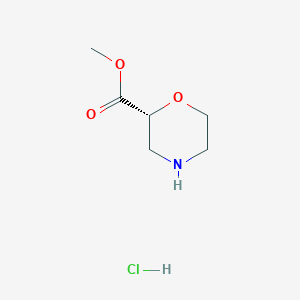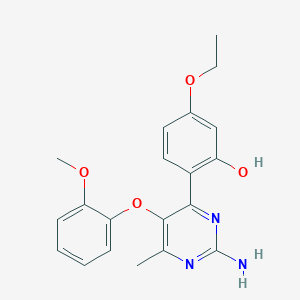![molecular formula C23H19NO5S B2844654 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid CAS No. 2460751-15-7](/img/structure/B2844654.png)
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluorene and thiophene, containing a fluorene moiety (a polycyclic aromatic compound), a thiophene ring (a heterocyclic compound with a sulfur atom), and an azetidine ring (a four-membered heterocyclic compound with a nitrogen atom) . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Applications De Recherche Scientifique
Protection and Deprotection of Hydroxy-groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used for the protection of hydroxy groups in synthetic chemistry. It offers compatibility with various acid- and base-labile protecting groups, making it highly versatile for synthesizing complex molecules. The Fmoc group can be conveniently removed without affecting other sensitive groups in the molecule, showcasing its utility in the synthesis of peptides and nucleic acid fragments (C. Gioeli, J. Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
The Fmoc strategy is foundational for solid phase peptide synthesis (SPPS), facilitating the assembly of peptides and proteins with high efficiency and fidelity. This methodology is highlighted by the total chemical synthesis of deglycosylated human erythropoietin, demonstrating the capability to synthesize complex biological molecules with precise control over the sequence and structure (N. Robertson, R. Ramage, 1999).
Anticancer and Antimicrobial Applications
Research into the bioactive potential of fluorene derivatives has identified compounds with significant anticancer and antimicrobial activities. These compounds, including azetidinone and thiazolidinone derivatives, have been evaluated against multidrug-resistant strains and various cancer cell lines, revealing their promise as therapeutic agents (E. Hussein et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods for Fmoc-amino acids and related compounds have expanded the toolkit available to chemists, enabling the creation of novel bioactive molecules and the exploration of their biological effects. These methods often focus on improving yield, reducing reaction times, and enhancing the overall efficiency of compound generation (K. Le, R. Goodnow, 2004).
Inhibitory Effects on Cell Adhesion
Certain fluoren-9-ylmethoxycarbonyl amino acids exhibit anti-inflammatory properties by inhibiting cell adhesion processes. This mechanism of action suggests potential therapeutic applications in conditions where inhibition of leukocyte recruitment is beneficial, such as in the treatment of inflammatory diseases (R. Burch et al., 1991).
Propriétés
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c25-21(26)19-10-30-11-20(19)23(28)12-24(13-23)22(27)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18,28H,9,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNSQNKNGCVMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CSC=C5C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2844571.png)
![3-({[4-(Methylethyl)phenyl]methyl}amino)thiolane-1,1-dione](/img/structure/B2844572.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2844574.png)


![2-[5-(3-Chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B2844581.png)

![6-(Chloromethyl)-2,3-dihydropyrazolo[5,1-b][1,3]oxazole](/img/structure/B2844584.png)


![3-(5-bromo-2-hydroxyphenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2844588.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2844591.png)


